

MDMB-3en-BUTINACA IUPAC name and chemical structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MDMB-3en-BUTINACA

Cat. No.: B10782884

[Get Quote](#)

MDMB-3en-BUTINACA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic cannabinoid receptor agonist (SCRA), **MDMB-3en-BUTINACA**. It covers its chemical identity, potential synthesis, pharmacological profile based on closely related analogues, and analytical detection methodologies.

Chemical Identity

IUPAC Name: methyl (2S)-2-[(1-but-3-enylindazole-3-carbonyl)amino]-3,3-dimethylbutanoate[1][2]

Chemical Structure:

- SMILES: C=CCCN1C2CCCC2C(C(=O)N--INVALID-LINK--C(C)(C)C)n1[1]
- InChI: InChI=1S/C19H25N3O3/c1-6-7-12-22-14-11-9-8-10-13(14)15(21-22)17(23)20-16(18(24)25-5)19(2,3)4/h6,8-11,16H,1,7,12H2,2-5H3,(H,20,23)/t16-m/s1[1][3]
- Molecular Formula: $C_{19}H_{25}N_3O_3$ [1][2][3]
- Molecular Weight: 343.4 g/mol [1][2]

Synthesis

The synthesis of **MDMB-3en-BUTINACA** can be approached through a common strategy for indazole-3-carboxamide synthetic cannabinoids, which involves the coupling of two main precursors.^[1] A potential one-pot synthesis method has been described for similar analogues, offering an efficient route.^[4]

Retrosynthetic Analysis:

A logical disconnection of the **MDMB-3en-BUTINACA** molecule is at the amide bond. This retrosynthetic approach yields two key precursors:

- 1-(but-3-en-1-yl)-1H-indazole-3-carboxylic acid: The core indazole structure with the butenyl tail.
- methyl (S)-2-amino-3,3-dimethylbutanoate: The amino acid ester head group.^[1]

Experimental Protocol: One-Pot Synthesis (Adapted from similar compounds)^[4]

This protocol is adapted from a general method for the synthesis of N1-alkylated indazole-3-carboxamide synthetic cannabinoids and should be optimized for **MDMB-3en-BUTINACA**.

- Step 1: Alkylation of Indazole-3-carboxylic Acid
 - Dissolve indazole-3-carboxylic acid in a suitable solvent such as dimethylformamide (DMF).
 - Add a base, for example, potassium carbonate (K_2CO_3), to the solution.
 - Add 4-bromobut-1-ene to the reaction mixture.
 - Stir the reaction at room temperature until the alkylation is complete, as monitored by an appropriate technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Step 2: Amide Coupling

- To the same reaction vessel, add methyl (S)-2-amino-3,3-dimethylbutanoate hydrochloride.
- Add a coupling agent, such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).^[5]
- Continue stirring at room temperature until the amide coupling is complete.
- Step 3: Work-up and Purification
 - Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
 - Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
 - Purify the crude product using column chromatography on silica gel to obtain pure **MDMB-3en-BUTINACA**.

Pharmacology

While specific quantitative pharmacological data for **MDMB-3en-BUTINACA** is not readily available in the cited literature, the pharmacological profile of structurally similar synthetic cannabinoids provides strong indications of its expected activity. It is anticipated to be a potent agonist of the cannabinoid type 1 (CB1) receptor.

Pharmacological Data of Structural Analogues:

Compound	Assay	Receptor	Potency (EC ₅₀) [nM]	Efficacy (E _{max}) [% of reference]	Reference Compound
MDMB-4en-PINACA	Receptor Activation	CB1	0.33	112.7	CP55,940[1]
MDMB-3en-BINACA	β-arrestin 2 Recruitment	CB1	14.3	286	JWH-018[1] [6]

This data suggests that **MDMB-3en-BUTINACA** is likely a highly potent and efficacious agonist at the CB1 receptor, which is responsible for its psychoactive effects.[1]

Analytical Methodology

The detection and quantification of **MDMB-3en-BUTINACA** in various matrices can be achieved using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS) such as time-of-flight (TOF).[1][6]

Experimental Protocol: GC-MS Analysis (Adapted for **MDMB-3en-BUTINACA**)[7][8]

This protocol is based on a validated method for the analysis of the structurally similar 4-fluoro MDMB-BUTINACA and can be adapted.

- Sample Preparation (from herbal products):
 - Accurately weigh a sample of the homogenized herbal material.
 - Perform a liquid-liquid extraction with methanol.
 - Vortex and sonicate the sample, then centrifuge to separate the solid material.
 - Collect the supernatant and evaporate it to dryness under a stream of nitrogen.
 - Reconstitute the residue in a suitable solvent like ethyl acetate for GC-MS analysis.
- Instrumentation:

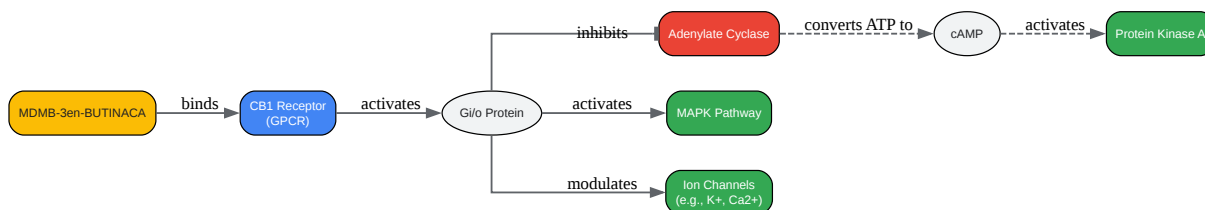
- A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890 GC with a 7000C Triple Quadrupole MS).[8]
- An appropriate capillary column, such as an HP-5 MS (30 m x 0.25 mm, 0.25 µm film thickness).[8]
- GC-MS Parameters:
 - Injection Volume: 1 µL.
 - Injector Temperature: 250 °C.
 - Oven Temperature Program: Start at 100 °C, ramp to 280 °C at a rate of 20 °C/min, and hold for 5 minutes.
 - Carrier Gas: Helium.
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Full scan for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.

Metabolism

The metabolism of **MDMB-3en-BUTINACA** has not been specifically detailed in the available literature. However, based on studies of closely related synthetic cannabinoids like MDMB-4en-PINACA, the primary metabolic pathway is expected to be ester hydrolysis, leading to the formation of the corresponding butanoic acid metabolite.[9] Other potential metabolic transformations could include oxidative defluorination (if applicable to fluorinated analogues) and hydroxylation of the alkyl chain.

Signaling Pathway

As a potent CB1 receptor agonist, **MDMB-3en-BUTINACA** is expected to activate the canonical cannabinoid receptor signaling pathway. The binding of **MDMB-3en-BUTINACA** to the CB1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events.



[Click to download full resolution via product page](#)

Caption: CB1 Receptor Signaling Pathway Activation by **MDMB-3en-BUTINACA**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. MDMB-3en-BUTINACA | Benchchem [benchchem.com]
- 2. MDMB-3en-BUTINACA | C₁₉H₂₅N₃O₃ | CID 168314719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. diva-portal.org [diva-portal.org]
- 5. Methyl (S)-2-(1H-indazole-3-carboxamido)-3,3-dimethylbutanoate | 2709672-58-0 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. International Journal of Medicine in Developing Countries [ijmdc.com]
- 8. researchgate.net [researchgate.net]
- 9. cfsre.org [cfsre.org]

- To cite this document: BenchChem. [MDMB-3en-BUTINACA IUPAC name and chemical structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10782884#mdmb-3en-butinaca-iupac-name-and-chemical-structure\]](https://www.benchchem.com/product/b10782884#mdmb-3en-butinaca-iupac-name-and-chemical-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com